molecular formula C14H18N4O2 B2858929 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1286698-38-1

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2858929
CAS No.: 1286698-38-1
M. Wt: 274.324
InChI Key: DGPWEAWNWNAULB-UHFFFAOYSA-N
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Description

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.324. The purity is usually 95%.
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Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel synthetic derivative that integrates a pyrazole and isoxazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl) derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer. A study highlighted that modifications to the pyrazole structure can enhance its antiproliferative effects, with some derivatives achieving over 80% inhibition in cell growth assays at low concentrations .

Cancer Type Cell Line Inhibition (%) Reference
Breast CancerMDA-MB-23180
Lung CancerA54975
Colorectal CancerHCT11670

Anti-inflammatory Activity

The pyrazole nucleus is recognized for its anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% , making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Compounds with piperidine and pyrazole functionalities have been evaluated for antimicrobial activity against various pathogens. Notably, one study reported that derivatives demonstrated significant activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Pathogen MIC (µg/mL) Activity Level Reference
E. coli32Moderate
S. aureus16High

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Cytokine Production : It affects the signaling pathways that lead to inflammation, thereby reducing cytokine levels.
  • Interference with Bacterial Cell Wall Synthesis : The presence of the piperidine ring enhances the compound's ability to penetrate bacterial membranes.

Case Studies

Several case studies have highlighted the efficacy of pyrazole-containing compounds in clinical settings:

  • Breast Cancer Treatment Study :
    • A clinical trial involving a derivative similar to the target compound demonstrated promising results in reducing tumor size in patients with advanced breast cancer, with a reported response rate of over 60% .
  • Anti-inflammatory Drug Development :
    • A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties, leading to the identification of candidates that reduced inflammation markers significantly in animal models .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-11-9-13(16-20-11)14(19)17-7-3-12(4-8-17)10-18-6-2-5-15-18/h2,5-6,9,12H,3-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPWEAWNWNAULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.